1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide
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Overview
Description
1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide is a complex organic compound that features a pyridazine ring, a thiadiazole ring, and a piperidine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Scientific Research Applications
1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, antiviral, and anticancer agent.
Biological Studies: It is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: The compound may be used in the development of new drugs, biocides, and chemical reaction accelerators.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the Pyridazine Ring: This can be achieved by cyclizing the phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5).
Formation of the Thiadiazole Ring: This involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds.
Coupling Reactions: The final step involves coupling the pyridazine and thiadiazole rings with the piperidine ring under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the rings.
Mechanism of Action
The mechanism of action of 1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an antagonist to specific receptors involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
Pyridazin-3(2H)-ones: These compounds share the pyridazine ring and have diverse pharmacological activities.
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and are known for their antimicrobial and anticancer properties.
Uniqueness
1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide is unique due to its combination of three different heterocyclic rings, which may contribute to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2S/c1-13-22-25-20(29-13)21-19(27)14-9-11-26(12-10-14)18-8-7-16(23-24-18)15-5-3-4-6-17(15)28-2/h3-8,14H,9-12H2,1-2H3,(H,21,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSMTPXOJFZYEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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